

Unveiling ACT-373898: A Technical Guide to its Chemical Identity and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACT-373898

Cat. No.: B1144974

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-373898 is a significant molecule in the clinical development of Macitentan, a dual endothelin receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **ACT-373898**. It is an inactive carboxylic acid metabolite of Macitentan, formed through oxidative cleavage.^{[1][2]} This document summarizes its key identifiers, chemical data, and analytical methodologies for its quantification in biological matrices, serving as a crucial resource for researchers in pharmacology and drug metabolism.

Chemical Structure and Identification

ACT-373898 is chemically identified as 2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid.^{[3][4]} Its structure is characterized by a central pyrimidine ring, substituted with a bromophenyl group, a propylsulfamoylamino group, and an oxyacetic acid moiety.

Table 1: Chemical Identifiers of **ACT-373898**

Identifier	Value
IUPAC Name	2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid[3][4]
CAS Number	1433875-14-9[5]
Synonyms	ACT 373898, Macitentan metabolite M5[3]

Physicochemical Properties

The physicochemical properties of **ACT-373898** are essential for its handling, formulation, and analytical characterization.

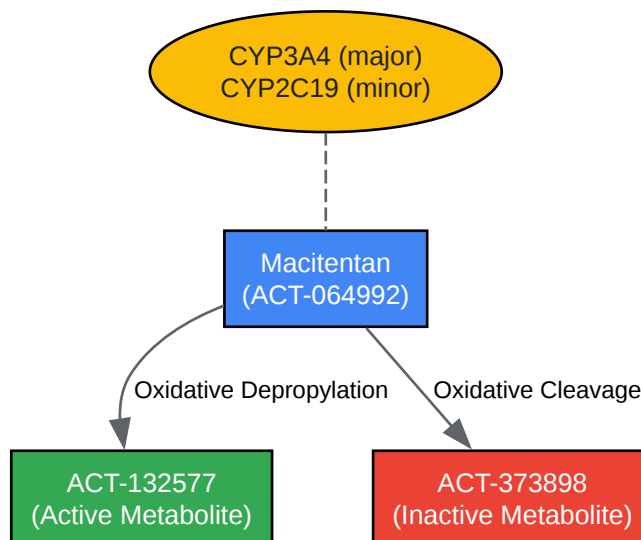
Table 2: Physicochemical Properties of **ACT-373898**

Property	Value
Chemical Formula	C ₁₅ H ₁₇ BrN ₄ O ₅ S[5]
Molecular Weight	445.3 g/mol [5]
Melting Point	145 °C[5]
SMILES	CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCC(=O)O)C2=CC=C(C=C2)Br[3][5]
Storage Temperature	-20°C or 2-8°C[6]

Metabolic Pathway of Macitentan to ACT-373898

ACT-373898 is one of the two major metabolites of Macitentan, the other being the active metabolite ACT-132577.[7] **ACT-373898** is formed via oxidative cleavage of the ethylene glycol linker in Macitentan.[5] This metabolic transformation renders the molecule inactive as an endothelin receptor antagonist.[8]

Metabolic Pathway of Macitentan

[Click to download full resolution via product page](#)

Metabolic conversion of Macitentan.

Experimental Protocols

Synthesis of ACT-373898

A detailed, step-by-step synthesis protocol for **ACT-373898** is not publicly available. However, its synthesis would conceptually involve the modification of its parent compound, Macitentan. The synthesis of Macitentan is a multi-step chemical process that has been described in various patents.[3][4] The formation of **ACT-373898** from Macitentan occurs in vivo through a metabolic process. The key transformation is the oxidative cleavage of the ether linkage.

Conceptual Synthesis Approach:

- Synthesis of Macitentan: Follow established and patented synthetic routes to produce Macitentan.[3][4]
- Oxidative Cleavage: The ethylene glycol linker in Macitentan would need to be selectively cleaved to introduce the carboxylic acid functionality. This could potentially be achieved

through various oxidative reagents, although specific conditions would require experimental optimization. It is important to note that this is a conceptual pathway for chemical synthesis, while the primary route of formation is metabolic.

Quantification of ACT-373898 in Plasma by LC-MS/MS

The concentration of **ACT-373898** in biological matrices such as plasma is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

4.2.1. Sample Preparation: Protein Precipitation

- To a 100 μL aliquot of plasma, add 300 μL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard.
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 10,000 $\times g$) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

4.2.2. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

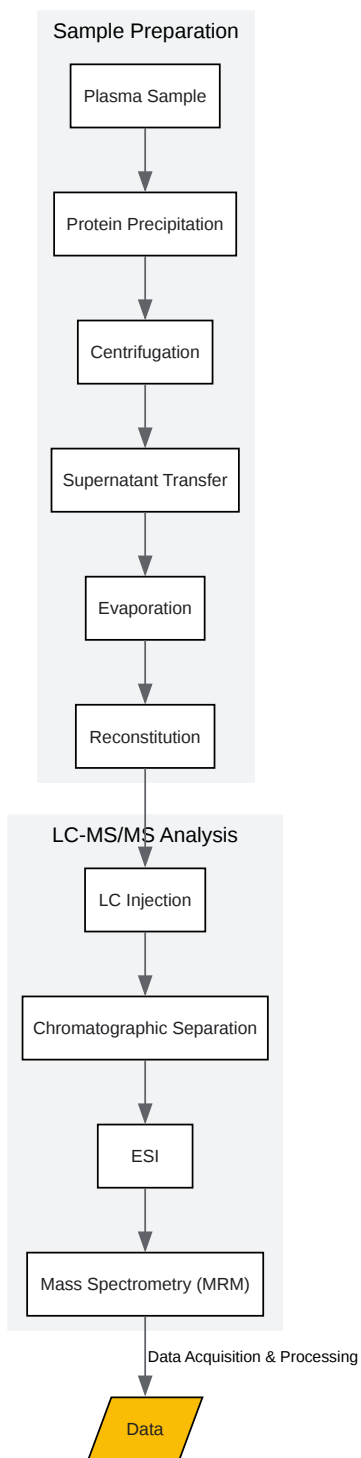
Table 3: Typical LC-MS/MS Parameters for **ACT-373898** Analysis

Parameter	Typical Setting
LC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	A suitable gradient from low to high organic phase
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	m/z specific to ACT-373898
Product Ion (Q3)	m/z specific to a fragment of ACT-373898

4.2.3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

LC-MS/MS Workflow for ACT-373898 Quantification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Process For Synthesis Of Macitentan [quickcompany.in]
- 4. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]
- 5. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma [ouci.dntb.gov.ua]
- 7. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 8. What is the mechanism of Macitentan? [synapse.patsnap.com]
- To cite this document: BenchChem. [Unveiling ACT-373898: A Technical Guide to its Chemical Identity and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144974#act-373898-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com